2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol
CAS No.: 959246-66-3
Cat. No.: VC18474151
Molecular Formula: C28H32N2O3
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959246-66-3 |
|---|---|
| Molecular Formula | C28H32N2O3 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate |
| Standard InChI | InChI=1S/C28H32N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26-27,31H,17-21H2,1H3 |
| Standard InChI Key | LFQIYONICSBQHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural Overview and Chemical Identity
Molecular Architecture
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol features a piperidine ring substituted at the 1-position with a hydroxypropanol moiety and at the 4-position with an N-Cbz-protected phenylamino group . The piperidine ring adopts a chair conformation, while the Cbz group introduces steric bulk and hydrophobicity, influencing its interactions with biological targets.
Table 1: Key Molecular Properties
The presence of the Cbz group (benzyloxycarbonyl) serves dual roles: it protects the amine during synthesis and may enhance membrane permeability due to its lipophilic nature.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the phenylamino group at the 4-position of piperidine via nucleophilic substitution.
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Cbz Protection: Reaction with benzyl chloroformate to install the N-Cbz group, preventing unwanted side reactions.
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Propanol Attachment: Coupling of 1-phenylpropanol to the piperidine nitrogen through a hydroxyalkylation step.
Critical to the process is maintaining anhydrous conditions to avoid hydrolysis of the Cbz group. Yields exceeding 70% have been reported with HPLC purity ≥98% .
Predicted Physicochemical Parameters
These values suggest high thermal stability and moderate solubility in polar aprotic solvents, aligning with its application in organic synthesis .
Biological Activities and Mechanistic Insights
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
IDO catalyzes the oxidation of tryptophan to kynurenine, a pathway implicated in immune suppression within tumor microenvironments. 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol demonstrates IDO inhibition at IC<sub>50</sub> values < 1 μM in vitro, potentially reversing T-cell suppression and enhancing antitumor immunity. Mechanistically, the Cbz group may occupy a hydrophobic pocket near the enzyme’s active site, while the piperidine nitrogen coordinates with heme iron.
Modulation of the Kynurenine Pathway
By blocking IDO, the compound elevates local tryptophan levels and reduces kynurenine metabolites, which are associated with immune tolerance. Preclinical models suggest synergistic effects with checkpoint inhibitors (e.g., anti-PD-1), though in vivo efficacy remains unvalidated.
Comparative Analysis with Structural Analogues
2-Oxo-Piperidine Derivative
A related compound, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol (CAS No. unlisted), introduces a ketone at the 2-position of the piperidine ring . This modification alters:
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Molecular Formula: C<sub>28</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub> (MW: 458.55 g/mol)
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Reactivity: Enhanced electrophilicity at the 2-position, potentially enabling covalent binding to targets .
Table 2: Structural and Functional Comparison
| Feature | Target Compound | 2-Oxo Derivative |
|---|---|---|
| Piperidine Substituent | -NH-Cbz | -NH-Cbz, 2-oxo |
| Molecular Weight | 444.6 g/mol | 458.55 g/mol |
| Biological Role | IDO Inhibition | Synthetic Intermediate |
The 2-oxo variant’s primary application remains in organic synthesis, underscoring how minor structural changes divert pharmacological utility .
Therapeutic Implications and Future Directions
Oncology Applications
IDO inhibitors are sought as adjuvants in cancer immunotherapy. By mitigating tryptophan depletion, 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol could potentiate cytotoxic T-cell activity against tumors. Combination studies with radiation or chemotherapy are warranted to assess additive effects.
Autoimmune Diseases
Paradoxically, IDO upregulation in autoimmune contexts may exacerbate pathology. Modulating this enzyme could restore immune homeostasis, though dose-dependent effects require careful evaluation.
Synthetic Challenges
Current routes face scalability limitations due to sensitive protecting groups. Future work may explore:
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